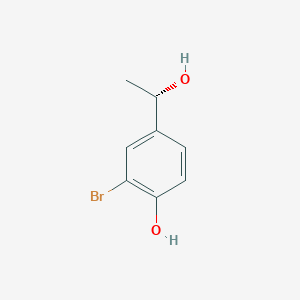
(s)-2-Bromo-4-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a bromine atom at the second position and a hydroxyethyl group at the fourth position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves the use of bromination and Pd-catalyzed cross-coupling reactions. These methods allow for the efficient and large-scale synthesis of the compound, ensuring high yields and purity.
化学反応の分析
Types of Reactions
(s)-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(s)-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (s)-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting oxidative damage and reducing inflammation.
類似化合物との比較
Similar Compounds
4-(1-hydroxyethyl)phenol: A phenol derivative with similar structural features but lacking the bromine atom.
4-(2-hydroxyethyl)phenol: Another phenol derivative with a hydroxyethyl group at a different position.
Uniqueness
(s)-2-Bromo-4-(1-hydroxyethyl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties
特性
分子式 |
C8H9BrO2 |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
2-bromo-4-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1 |
InChIキー |
ZZLCMZHDPGZELP-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=CC(=C(C=C1)O)Br)O |
正規SMILES |
CC(C1=CC(=C(C=C1)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)



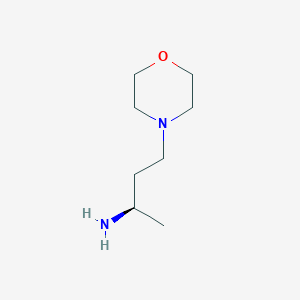
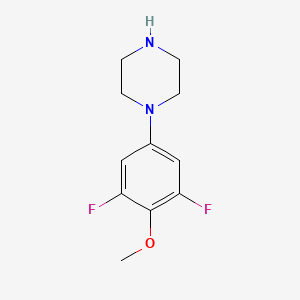
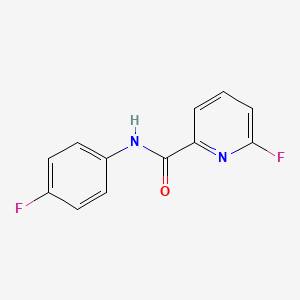
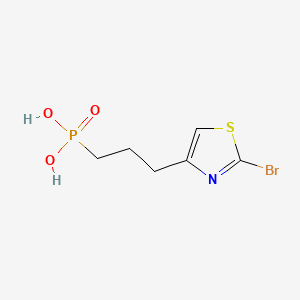
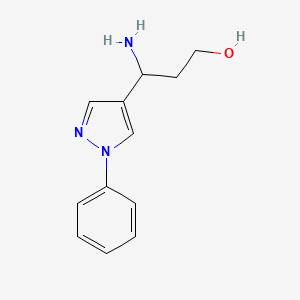
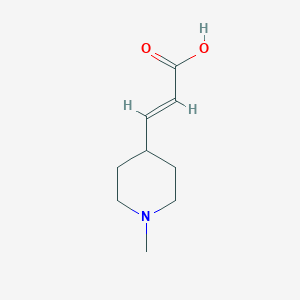
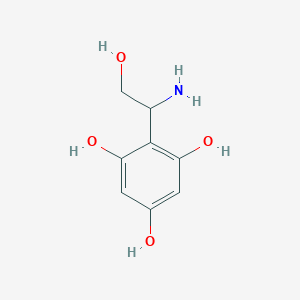
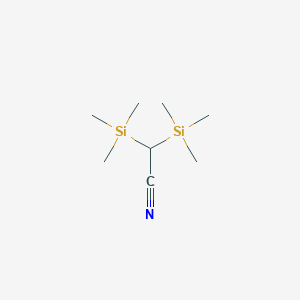
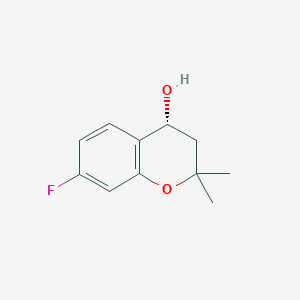
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
